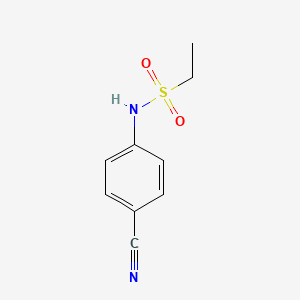

N-(4-cyanophenyl)ethane-1-sulfonamide

Vue d'ensemble

Description

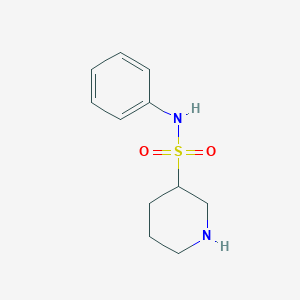

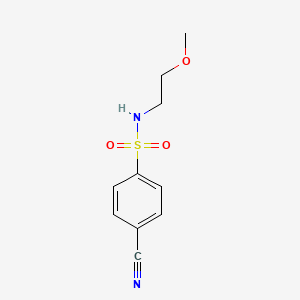

N-(4-cyanophenyl)ethane-1-sulfonamide is a chemical compound with the CAS Number: 1016830-93-5 . It has a molecular weight of 210.26 and is typically in powder form . The IUPAC name for this compound is N-(4-cyanophenyl)ethanesulfonamide .

Synthesis Analysis

While specific synthesis methods for N-(4-cyanophenyl)ethane-1-sulfonamide were not found, sulfonamides in general can be prepared from sodium sulfinates and amines . This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups .Molecular Structure Analysis

The InChI code for N-(4-cyanophenyl)ethane-1-sulfonamide is 1S/C9H10N2O2S/c1-2-14(12,13)11-9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3 . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

N-(4-cyanophenyl)ethane-1-sulfonamide is a powder at room temperature . It has a molecular weight of 210.26 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Protocols and Biological Activities : Sulfonamides, including compounds structurally related to N-(4-cyanophenyl)ethane-1-sulfonamide, are utilized in synthetic organic chemistry for their biological activities, such as enzyme inhibition. These compounds serve as active agents in various chemical reactions due to their wide range of biological activities, primarily as enzyme inhibitors (Kharkov University Bulletin Chemical Series, 2020).

Oxidative Coupling Methods : Recent advances have highlighted the significance of sulfonamides in pharmaceuticals, agrochemicals, and polymers. Innovative, environmentally friendly, and economical processes have been developed for their synthesis, emphasizing their role as building blocks in medicinal chemistry (RSC Advances, 2021).

Drug Design and Medicinal Chemistry

Carbonic Anhydrase Inhibitors : Several aromatic sulfonamide inhibitors have been evaluated for their inhibitory activity against carbonic anhydrase isoenzymes, demonstrating potent nanomolar inhibition. These findings underline the therapeutic potential of sulfonamides in treating conditions associated with carbonic anhydrase (Journal of Enzyme Inhibition and Medicinal Chemistry, 2013).

Antimicrobial and Anti-inflammatory Agents : Sulfonamides have been synthesized and evaluated for their antibacterial potential, revealing significant activity against bacterial strains. This research supports the continued exploration of sulfonamides as medicinal drugs due to their antimicrobial and anti-inflammatory properties (BioScientific Review, 2022).

Material Science and Polymorphism

Effect of Fluorine on Polymorphism : The study of fluorine-substituted aromatic sulfonamides has provided insights into the role of fluorine in affecting polymorphism. This research contributes to the understanding of how chemical modifications influence the crystalline forms of sulfonamides, which is crucial for the development of pharmaceuticals and materials (Crystal Growth & Design, 2012).

Safety and Hazards

The safety information for N-(4-cyanophenyl)ethane-1-sulfonamide includes several hazard statements: H302, H312, H332 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P363, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Propriétés

IUPAC Name |

N-(4-cyanophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-2-14(12,13)11-9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKRGYMCOVILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)ethane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B3199247.png)

![3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid](/img/structure/B3199286.png)

![[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199290.png)

![N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199311.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3199315.png)

![3-[2-(4-Bromophenyl)acetamido]thiophene-2-carboxylic acid](/img/structure/B3199320.png)